![molecular formula C17H21N3O4S B2638673 N-(3-methylisoxazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 1021249-92-2](/img/structure/B2638673.png)
N-(3-methylisoxazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylisoxazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MI-1, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to have promising effects in several biological systems.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has shown that compounds within this group can exhibit significant cardiac electrophysiological activity, acting as selective class III agents. These findings suggest potential applications in cardiac arrhythmia treatment, with some compounds showing potency comparable to clinically-trialed agents (Morgan et al., 1990).
Antimicrobial and Antifungal Action
Studies on sulfonamide derivatives have demonstrated their ability to undergo transformations under specific conditions, leading to products with potential antimicrobial and antifungal properties. These transformations and the resulting products could be of interest for environmental studies and understanding the behavior of similar compounds in various processes, including water treatment and environmental remediation (Nödler et al., 2012).
Anticancer Agents
The synthesis of indapamide derivatives with modifications on the benzamide structure has shown promising results as pro-apoptotic agents against cancer cell lines, suggesting potential applications in cancer therapy. Such derivatives exhibited significant inhibitory activities against various cancer cell lines, providing a basis for further exploration of similar compounds as anticancer agents (Yılmaz et al., 2015).
Anti-tubercular Activity
Research into novel compounds with sulfamoylphenyl benzamide and benzene sulfonamide groups has uncovered potential anti-tubercular activities. These studies involve the synthesis of compounds that have been tested against Mycobacterium tuberculosis, demonstrating the potential of similar structures in contributing to tuberculosis treatment (Dighe et al., 2012).
Biological Evaluation and PI3K Inhibition
Derivatives of sulfamethoxazole and benzamides have been evaluated for their biological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial properties. Some synthesized compounds showed significant activities in these areas, highlighting the versatility of similar chemical structures in medicinal chemistry and pharmacology applications (Sahoo et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-11-16(24-19-12)18-17(21)14-6-8-15(9-7-14)25(22,23)20-10-4-3-5-13(20)2/h6-9,11,13H,3-5,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOODZEXCSSWADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisoxazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.